
L-Aspartic acid, N,N-bis(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atom of the aspartic acid molecule. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- typically involves the reaction of L-aspartic acid with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In industrial settings, the production of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- is often carried out using large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein structure and function, as well as in the development of biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their structure and function. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity.
類似化合物との比較
L-Aspartic acid, N,N-bis(2-hydroxyethyl)- can be compared with other similar compounds, such as:
N,N-bis(2-hydroxyethyl)glycine: This compound has similar hydroxyethyl groups but is derived from glycine instead of aspartic acid.
N,N-bis(2-hydroxyethyl)alanine: Similar to the aspartic acid derivative but based on alanine.
N,N-bis(2-hydroxyethyl)serine: Derived from serine and has similar functional groups.
The uniqueness of L-Aspartic acid, N,N-bis(2-hydroxyethyl)- lies in its specific structure and the presence of the aspartic acid backbone, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53123-82-3 |
|---|---|
分子式 |
C8H15NO6 |
分子量 |
221.21 g/mol |
IUPAC名 |
(2S)-2-[bis(2-hydroxyethyl)amino]butanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)6(8(14)15)5-7(12)13/h6,10-11H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChIキー |
JVHKNPYETGTKDJ-LURJTMIESA-N |
異性体SMILES |
C(CO)N(CCO)[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C(CO)N(CCO)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


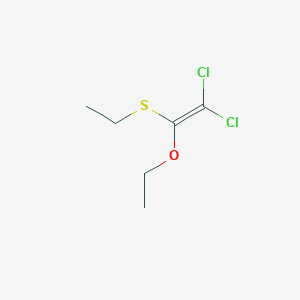
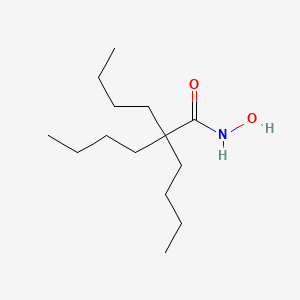
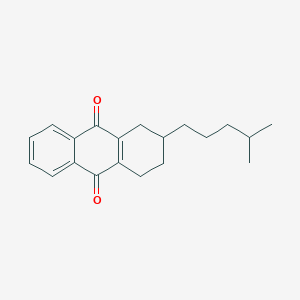
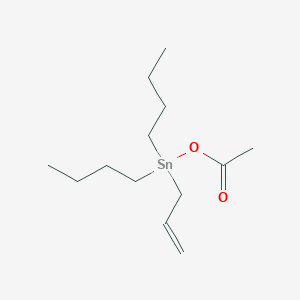

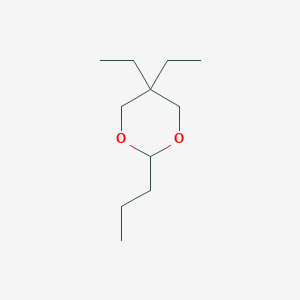

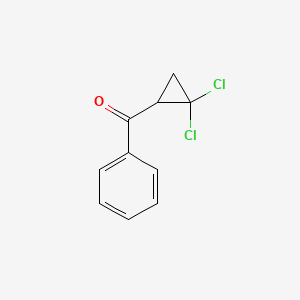



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


